1H-Imidazole, 5-phenyl-1-(triphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a phenyl group at the 5-position and a triphenylmethyl group at the 1-position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another approach involves the rapid formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature, followed by its reaction with various electrophiles to achieve high yields in short reaction times .
Analyse Chemischer Reaktionen
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with electrophiles, forming a range of substituted imidazole derivatives.
Oxidation and Reduction:
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts, electrophiles, and various oxidizing and reducing agents. The major products formed from these reactions are typically substituted imidazole derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The exact molecular targets and pathways for this specific compound, however, require further research.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- can be compared with other similar imidazole derivatives, such as:
1-Phenylimidazole: This compound has a phenyl group at the 1-position of the imidazole ring and is known for its use in inducing enzyme activity in biological systems.
1-(Triphenylmethyl)imidazole: This derivative has a triphenylmethyl group at the 1-position and is used in the synthesis of trisubstituted imidazole derivatives.
The uniqueness of 1H-Imidazole, 5-phenyl-1-(triphenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in pharmaceuticals and materials science .
Eigenschaften
CAS-Nummer |
823810-46-4 |
---|---|
Molekularformel |
C28H22N2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
5-phenyl-1-tritylimidazole |
InChI |
InChI=1S/C28H22N2/c1-5-13-23(14-6-1)27-21-29-22-30(27)28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI-Schlüssel |
FNCXMCOEXGGIFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.